3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione
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Overview
Description
3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring and a pyrazolo[4,3-d]pyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuran ring, followed by the introduction of the pyrazolo[4,3-d]pyrimidine core. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods ensure consistent quality and reduce the time required for synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione has numerous applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
Compared to similar compounds, 3-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[4,3-d]pyrimidine-7(4H)-thione stands out due to its unique combination of a tetrahydrofuran ring and a pyrazolo[4,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H12N4O4S |
---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione |
InChI |
InChI=1S/C10H12N4O4S/c15-1-3-7(16)8(17)9(18-3)5-4-6(14-13-5)10(19)12-2-11-4/h2-3,7-9,15-17H,1H2,(H,13,14)(H,11,12,19)/t3-,7-,8-,9+/m1/s1 |
InChI Key |
LQKUBPCOEHEOEC-KSYZLYKTSA-N |
Isomeric SMILES |
C1=NC(=S)C2=NNC(=C2N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC(=S)C2=NNC(=C2N1)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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